molecular formula C52H79N5O12 B8069205 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

Cat. No.: B8069205
M. Wt: 966.2 g/mol
InChI Key: IURNHYDSJVLLPN-JUKNQOCSSA-N
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Description

42-(2-Tetrazolyl)rapamycin: is a prodrug compound derived from a rapamycin analog. Rapamycin is a specific inhibitor of the mechanistic target of rapamycin (mTOR), a protein kinase that regulates cell growth, proliferation, and survival. This compound is primarily used in scientific research to study the effects of mTOR inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 42-(2-Tetrazolyl)rapamycin involves the modification of rapamycin to introduce a tetrazole group at the 42nd position. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of rapamycin are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Tetrazole Group: The protected rapamycin is then reacted with a tetrazole derivative under specific conditions to introduce the tetrazole group at the desired position.

    Deprotection: The protecting groups are removed to yield the final product, this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 42-(2-Tetrazolyl)rapamycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a wide range of new compounds .

Scientific Research Applications

42-(2-Tetrazolyl)rapamycin has several scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of tetrazole-containing compounds.

    Biology: Employed in biological studies to investigate the role of mTOR in cell growth and proliferation.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to mTOR dysregulation, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR .

Mechanism of Action

42-(2-Tetrazolyl)rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR). The compound binds to the FK506-binding protein 12 (FKBP12) to form a complex that interacts with mTOR. This interaction prevents mTOR from phosphorylating its downstream targets, leading to inhibition of cell growth, proliferation, and survival. The inhibition of mTORC1 is primarily responsible for the compound’s effects, although prolonged exposure can also inhibit mTORC2 .

Comparison with Similar Compounds

Uniqueness: 42-(2-Tetrazolyl)rapamycin is unique due to the presence of the tetrazole group, which can enhance its binding affinity and specificity for mTOR. This modification may also improve the compound’s stability and bioavailability compared to other rapamycin analogs .

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNHYDSJVLLPN-JUKNQOCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-56-1
Record name (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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